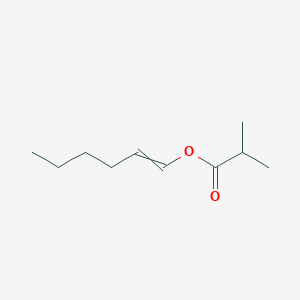
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . This compound is part of the pyran family, which is characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of a 4-chlorophenyl group and the tetrahydro configuration adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Knoevenagel condensation reaction, followed by cyclization, is a widely used method for synthesizing pyran derivatives . The reaction typically involves the use of aldehydes and active methylene compounds in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The presence of the 4-chlorophenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrone: A six-membered ring with a similar structure but without the 4-chlorophenyl group.
4-Hydroxy-2-pyrone: Contains a hydroxyl group at the 4-position, offering different reactivity and applications.
2H-Chromene: A fused ring system with a benzene ring, providing additional stability and biological activity.
Uniqueness
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- is unique due to the presence of the 4-chlorophenyl group and the tetrahydro configuration, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
183504-77-0 |
|---|---|
Fórmula molecular |
C11H11ClO2 |
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
(4S)-4-(4-chlorophenyl)oxan-2-one |
InChI |
InChI=1S/C11H11ClO2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-4,9H,5-7H2/t9-/m0/s1 |
Clave InChI |
KFQKMAAOSNKCLK-VIFPVBQESA-N |
SMILES isomérico |
C1COC(=O)C[C@H]1C2=CC=C(C=C2)Cl |
SMILES canónico |
C1COC(=O)CC1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


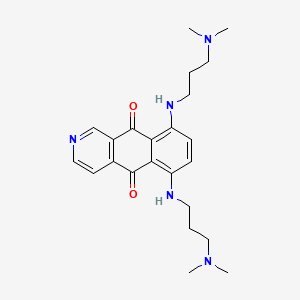
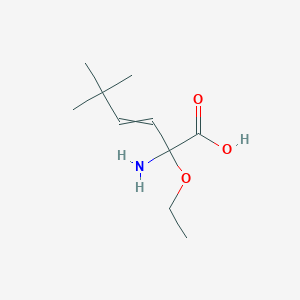
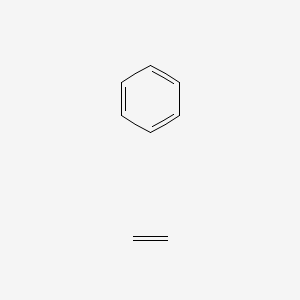
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
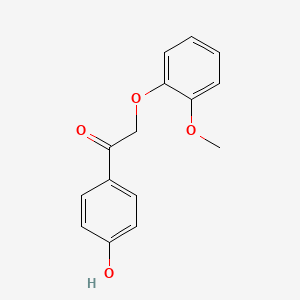
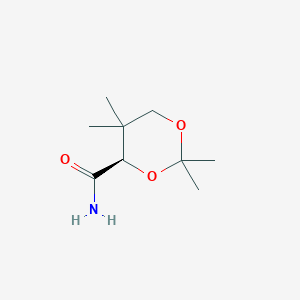
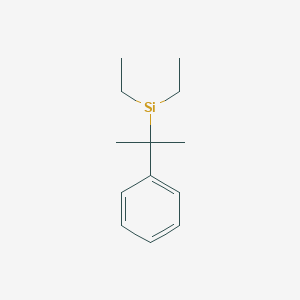
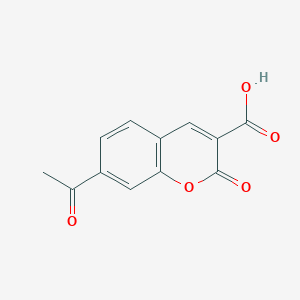
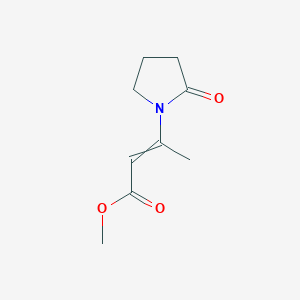
![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
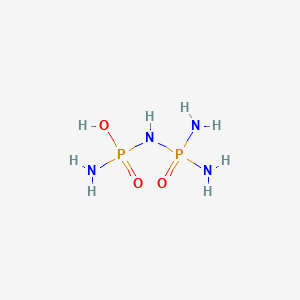
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
